4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a chemical compound belonging to the benzodiazepine class. It possesses a tert-butyl carbamate (Boc) protecting group and a hydroxyl group at the 7th position of the tetrahydro-1H-benzo[e][1,4]diazepine core structure. The compound has the molecular formula C14H20N2O3 and a molecular weight of 264.33 g/mol. Its unique structure contributes to its potential applications in medicinal chemistry and pharmacology .
The synthesis of 4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine typically involves several steps:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Techniques such as chromatography are employed for purification after synthesis .
The structural representation of 4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine features:
The compound's molecular structure can be depicted as follows:
4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine can undergo several chemical reactions:
These reactions are typically conducted under controlled conditions to maximize yields and minimize side products. Monitoring via techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy is common .
The mechanism of action for 4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. Upon binding to these receptors:
Some notable physical properties include:
Chemical properties include:
Relevant data regarding solubility and stability should be evaluated through empirical testing under varying conditions .
4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine has significant potential in scientific research:
Research continues into its efficacy and safety profiles for potential therapeutic applications .
The tert-butoxycarbonyl (Boc) group serves as a cornerstone in the synthesis of nitrogen-rich heterocycles like benzo[e][1,4]diazepines due to its orthogonal stability relative to other protecting groups (e.g., Fmoc) and its compatibility with diverse reaction conditions. This moiety protects the diazepine nitrogen during critical transformations, enabling precise functionalization at other molecular positions. The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) under mild conditions. Notably, catalyst systems such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or perchloric acid adsorbed on silica-gel (HClO₄–SiO₂) achieve chemoselective mono-N-Boc protection of amines—even in substrates containing multiple nucleophilic sites—without competitive oxazolidinone formation from α-amino alcohols [3].
The Boc group’s stability profile is key to its utility: it resists hydrolysis under basic conditions (pH = 9–12 at RT) and nucleophilic attack but is cleanly cleaved by anhydrous acids (e.g., trifluoroacetic acid or HCl in dioxane), generating the tert-butyl cation scavenged by additives like thiophenol. This controlled deprotection allows sequential functionalization of the diazepine core. For 4-Boc-7-hydroxy derivatives, the Boc group ensures the basic diazepine nitrogen does not interfere with electrophilic aromatic substitution or metal-catalyzed couplings directed at the 7-position [3] [7].
Table 1: Boc-Protection Methodologies for Aminobenzodiazepine Precursors
Catalyst/Solvent | Reaction Conditions | Chemoselectivity | Key Advantages |
---|---|---|---|
HFIP | RT, 1–2 h | High mono-Boc | Recyclable solvent; no isocyanate side products |
HClO₄–SiO₂ | Solvent-free, RT | High mono-Boc | Low-cost catalyst; reusable |
Ionic Liquids (e.g., [BMIM]⁺) | 60°C, 30 min | >95% | Tunable polarity; high functional group tolerance |
I₂ (Catalytic) | Solvent-free, RT | Moderate to high | Metal-free; rapid reaction kinetics |
Constructing the seven-membered diazepine ring demands strategic bond disconnections to balance ring strain and regiocontrol. Two dominant cyclization approaches emerge: Ugi-deprotection-cyclization (UDC) and intramolecular nucleophilic aromatic substitution (SNAr), differing in efficiency, functional group tolerance, and scaffold diversity.
The Ugi-4CR/deprotection/SNAr route provides exceptional molecular complexity in minimal steps. As demonstrated by Vincent et al., reacting N-Fmoc-amino acids with 2-fluoro-5-nitrobenzaldehyde, amines, and isocyanides yields Ugi adducts. Subsequent Fmoc removal with piperidine liberates an amine, which undergoes intramolecular SNAr displacement of the ortho-fluorine, forming the diazepine ring. Critically, electron-withdrawing groups (NO₂ or CN) at the benzaldehyde’s para-position are essential for viable SNAr kinetics—unsubstituted or electron-donating variants fail. This method accommodates proteinogenic and non-proteinogenic amino acids, installing diverse R³ groups (Table 2) with moderate-to-good yields (45–78%) [6].
Table 2: Ugi/SNAr Cyclization Efficiency with Varied Amino Acid Building Blocks
Amino Acid | Amine Component | Isocyanide | Cyclization Yield (%) | Diazepine Scaffold Diversity |
---|---|---|---|---|
Glycine | Benzylamine | tert-Butyl | 65 | Low (aliphatic) |
Phenylalanine | Cyclohexylamine | Cyclohexyl | 72 | Moderate (chiral center) |
Aspartic Acid | Allylamine | Benzyl | 58 | High (acid/diene functionalities) |
Proline | p-Anisidine | 1-Pentyl | 78 | High (conformationally constrained) |
Alternatively, acidless Ugi/Boc-deprotection-cyclization avoids acidic deprotection steps. Mono-N-Boc-protected diamines react with carbonyls and isocyanides in methanol, yielding intermediates where the Boc group is retained. Mild acid treatment then simultaneously removes Boc and prompts lactamization, furnishing diazepinones. While step-economical, this method offers lower diversity at the diazepine nitrogen (typically H or alkyl) compared to SNAr-derived analogs [10].
Regioselective installation of the 7-hydroxy group poses challenges due to competing substitution patterns and the benzodiazepine core’s sensitivity to harsh oxidation. Two optimized strategies prevail: directed ortho-metalation (DoM) of protected precursors and transition metal-catalyzed hydroxylation of halogenated intermediates.
Directed ortho-metalation leverages the Boc-protected diazepine nitrogen as a directing group. Treatment with strong bases (e.g., n-BuLi or LDA) at low temperatures (–78°C) generates a C7-lithiated species, trapped by electrophiles like trialkylborates. Subsequent oxidative workup (H₂O₂/NaOH) delivers the 7-hydroxy derivative. While effective, this method requires stringent anhydrous conditions and exhibits moderate functional group compatibility [9].
Palladium-catalyzed hydroxylation of bromo/chloro precursors offers superior regiocontrol. 4-Boc-7-bromo- or 4-Boc-7-chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepines (CAS 886364-30-3 and 886364-33-6, respectively) serve as key intermediates. Optimization reveals that electron-rich ligands and aqueous-compatible conditions are critical:
Under these conditions, 7-bromo substrates achieve >85% conversion to the 7-hydroxy product (CAS 886364-39-2), while 7-chloro analogs require higher temperatures (120°C) due to slower oxidative addition. The Boc group remains intact, underscoring its stability under these conditions [8] [9].
Table 3: Halogenated Precursor Reactivity in Pd-Catalyzed Hydroxylation
Precursor | CAS Number | Halogen | Optimal Ligand | Reaction Time (h) | Yield (%) |
---|---|---|---|---|---|
4-Boc-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine | 886364-30-3 | Br | XPhos | 12 | 89 |
4-Boc-8-chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine | 886364-27-8 | Cl | SPhos | 24 | 76 |
4-Boc-7-chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine | 886364-33-6 | Cl | t-BuXPhos | 36 | 68 |
For substrates where halogenation is non-selective, late-stage electrophilic hydroxylation using m-CPBA or Oxone® represents an alternative, though over-oxidation risks exist. Protecting group strategies (e.g., silyl ethers) may be necessary to prevent diazepine ring oxidation [8].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: